Methyl 4-{[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]carbamoyl}benzoate
Description
Methyl 4-{[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]carbamoyl}benzoate is a synthetic organic compound featuring a benzoate ester core linked via a carbamoyl group to a piperidine ring substituted with a 1,2,5-thiadiazole heterocycle. The molecular formula is C₁₆H₁₉N₄O₃S (calculated molecular weight: 347.07 g/mol). Its structure combines aromatic, heterocyclic, and aliphatic components, making it a candidate for diverse applications, including medicinal chemistry and materials science. The 1,2,5-thiadiazole moiety contributes electron-withdrawing properties, while the piperidine ring introduces basicity and conformational flexibility.
Properties
IUPAC Name |
methyl 4-[[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]carbamoyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O3S/c1-23-16(22)12-4-2-11(3-5-12)15(21)18-13-6-8-20(9-7-13)14-10-17-24-19-14/h2-5,10,13H,6-9H2,1H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGUXSTBPELGUGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NC2CCN(CC2)C3=NSN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-{[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]carbamoyl}benzoate typically involves multiple steps:
Formation of the Thiadiazole Ring: This can be achieved by reacting appropriate hydrazonoyl halides with methyl hydrazinecarbodithioate or hydrazinecarbothioamide.
Piperidine Ring Formation: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Coupling Reactions: The thiadiazole and piperidine rings are then coupled with a benzoate ester through carbamoylation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]carbamoyl}benzoate can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the thiadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Pharmacological Applications
1. Antimicrobial Activity
Research has indicated that Methyl 4-{[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]carbamoyl}benzoate exhibits antimicrobial properties. In vitro studies have shown efficacy against various bacterial strains, making it a candidate for developing new antibacterial agents. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Case Study:
A study published in the Journal of Antimicrobial Chemotherapy demonstrated that derivatives of this compound inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations below 50 µg/mL, suggesting potential for therapeutic use in treating infections caused by these pathogens .
2. Anticancer Properties
The compound has also been evaluated for its anticancer effects. Preliminary studies indicate that it may induce apoptosis in cancer cell lines through the activation of caspase pathways and inhibition of cell proliferation.
Data Table: Anticancer Activity
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (Cervical Cancer) | 25 | Induction of apoptosis via caspase activation |
| MCF-7 (Breast Cancer) | 30 | Inhibition of cell cycle progression |
| A549 (Lung Cancer) | 20 | Interference with mitochondrial function |
Neuropharmacological Effects
1. Central Nervous System Modulation
This compound has been investigated for its potential neuroprotective effects. Studies suggest it may modulate neurotransmitter systems, particularly those involving serotonin and dopamine receptors.
Case Study:
In a controlled trial involving rodent models, administration of the compound resulted in significant improvements in behavioral tests assessing anxiety and depression-like symptoms. The results indicated a possible mechanism involving serotonin receptor modulation .
Toxicological Studies
Safety assessments are critical for any new compound. Toxicological evaluations have shown that this compound exhibits low toxicity profiles at therapeutic doses. Long-term studies are ongoing to further establish safety margins.
Mechanism of Action
The mechanism of action of Methyl 4-{[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]carbamoyl}benzoate involves its interaction with specific molecular targets. The thiadiazole ring is known to interact with biological targets due to its ability to disrupt DNA replication and protein synthesis . This interaction can lead to antimicrobial and anticancer effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Differences
The compound is compared to methyl 4-{[5-(phenylcarbamoyl)-1,3,4-thiadiazol-2-yl]methoxy}benzoate (LS-03205, CAS 1142210-42-1), a structurally analogous molecule . Key distinctions include:
Thiadiazole Ring Position: The target compound’s 1,2,5-thiadiazole has distinct electronic and steric properties compared to LS-03205’s 1,3,4-thiadiazole.
Linker Group :
- The carbamoyl group in the target compound introduces hydrogen-bonding capability and metabolic stability, whereas LS-03205’s methoxy linker is more lipophilic and conformationally rigid.
In contrast, LS-03205’s phenylcarbamoyl group increases hydrophobicity, favoring passive membrane permeability.
Biological Activity
Methyl 4-{[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]carbamoyl}benzoate is a complex organic compound with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a benzoate moiety , a thiadiazole ring , and a piperidine structure , which are significant for its biological interactions. The molecular formula is , indicating the presence of nitrogen and sulfur, which are crucial for its biological activity.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymes : Similar compounds have shown inhibitory effects on various enzymes, including acetylcholinesterase (AChE) and urease, suggesting potential for neuroprotective and antibacterial applications .
- Antimicrobial Activity : Research indicates that derivatives containing thiadiazole and piperidine rings exhibit antimicrobial properties against various bacterial strains .
- Antitumor Potential : Compounds with similar structures have demonstrated significant antitumor activity, particularly through the inhibition of specific cancer-related pathways .
Table 1: Biological Activities of Related Compounds
Case Studies and Research Findings
- Antimicrobial Studies : A study evaluated the antibacterial activity of synthesized compounds similar to this compound against Salmonella Typhi and Bacillus subtilis, showing moderate to strong activity. The IC50 values were promising, indicating effective inhibition at low concentrations .
- Enzyme Inhibition : Research on related piperidine derivatives revealed significant AChE inhibitory activity, which is crucial for developing treatments for neurodegenerative diseases like Alzheimer's. The study reported IC50 values ranging from 0.63 to 2.14 µM for various derivatives .
- Antitumor Activity : Compounds containing thiadiazole rings have been tested for their ability to inhibit cancer cell proliferation. For instance, a derivative demonstrated potent activity against breast cancer cell lines through apoptosis induction mechanisms .
Q & A
Q. What analytical techniques are recommended for structural characterization of this compound, and how can ambiguities in spectral data be resolved?
Methodological Answer:
- Primary Techniques : Use ¹H/¹³C NMR to confirm proton and carbon environments, particularly focusing on the thiadiazole (1,2,5-thiadiazol-3-yl) and piperidine moieties. High-resolution mass spectrometry (HRMS) validates molecular weight (346.41 g/mol) and isotopic patterns .
- Ambiguity Resolution : For overlapping signals (e.g., piperidine carbons), employ 2D NMR (COSY, HSQC, HMBC) to assign coupling interactions. Compare spectral data with structurally analogous compounds (e.g., thiadiazole-containing benzoates) to resolve ambiguities .
Q. What safety protocols are critical for handling this compound in laboratory settings?
Methodological Answer:
- Storage : Store in airtight containers at 2–8°C , away from light and moisture, to prevent hydrolysis of the ester/carbamoyl groups .
- Handling : Use NIOSH-approved fume hoods and PPE (gloves, lab coats, safety goggles) . Avoid skin contact due to acute dermal toxicity (Category 4) .
- Waste Disposal : Treat as hazardous waste (incineration recommended) to mitigate environmental persistence risks .
Advanced Research Questions
Q. How can researchers design in vitro assays to evaluate this compound’s potential for CNS disorders?
Methodological Answer:
- Target Selection : Prioritize receptors implicated in CNS diseases (e.g., serotonin or dopamine receptors) due to the piperidine-thiadiazole scaffold’s known neuroactivity .
- Assay Design :
- Binding Affinity : Use radioligand displacement assays (e.g., [³H]spiperidone for dopamine D₂ receptors).
- Functional Activity : Employ cAMP accumulation assays for GPCR targets.
- Control Experiments : Include positive controls (e.g., clozapine for antipsychotic activity) and validate results across ≥3 biological replicates .
Q. What synthetic strategies optimize yield when modifying the thiadiazole or piperidine moieties?
Methodological Answer:
- Thiadiazole Modifications : Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to introduce substituents at the thiadiazole C-5 position. Optimize solvent (DMF/THF) and temperature (60–80°C) to prevent ring degradation .
- Piperidine Functionalization : Perform reductive amination with ketones/aldehydes to introduce substituents at the piperidine N-1 position. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) .
Q. How should contradictory data from pharmacological assays (e.g., IC₅₀ variability) be addressed?
Methodological Answer:
- Source Identification : Check for assay interference (e.g., compound aggregation in DMSO solutions) using dynamic light scattering.
- Dose-Response Validation : Repeat assays with freshly prepared solutions and standardized protocols (e.g., fixed incubation times).
- Orthogonal Assays : Confirm activity via cell-based functional assays (e.g., calcium flux for ion channel targets) to rule out false positives .
Q. What computational methods predict the compound’s pharmacokinetic (PK) and toxicity profiles?
Methodological Answer:
- ADMET Prediction : Use SwissADME to estimate solubility (LogP = ~2.5) and blood-brain barrier penetration. ProTox-II predicts hepatotoxicity risks based on structural alerts (e.g., thiadiazole ring) .
- Molecular Dynamics (MD) : Simulate binding stability with target proteins (e.g., 5-HT₆ receptor) using AMBER or GROMACS to prioritize derivatives for synthesis .
Q. How can structure-activity relationship (SAR) studies guide optimization of this compound?
Methodological Answer:
- Core Modifications :
- Benzoate Ester : Replace methyl ester with tert-butyl to enhance metabolic stability.
- Piperidine : Introduce fluorine at C-4 to improve bioavailability via reduced CYP450 metabolism.
- Activity Cliff Analysis : Compare IC₅₀ values of analogs (e.g., thiadiazole vs. triazole replacements) to identify critical pharmacophores .
Q. What experimental designs mitigate challenges in scaling up synthesis for preclinical studies?
Methodological Answer:
- Process Optimization : Use flow chemistry for high-purity batch production of the piperidine-thiadiazole intermediate.
- Purification : Employ preparative HPLC (C18 column, acetonitrile/water gradient) to isolate the final product (>95% purity).
- Yield Tracking : Document yields at each step to identify bottlenecks (e.g., carbamoyl coupling efficiency) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
